1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile
Description
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
KRQLNUFAPHUHSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound's structural characteristics suggest potential pharmacological activities. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it an attractive candidate for drug development. Related compounds have shown activity against biological targets involved in cancer progression and neurodegenerative diseases. Preliminary studies indicate that 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile may exhibit interactions with enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), which is relevant for conditions like type II diabetes and obesity .
Inhibitory Activity
Research has indicated that compounds with similar structures can inhibit DPP-IV activity. Such inhibition could lead to therapeutic benefits in managing diabetes mellitus by modulating glucose metabolism . Additionally, initial assessments of enzyme inhibition through in vitro assays could provide insights into the compound's pharmacodynamics and pharmacokinetics.
Chemical Reactivity
Organic Transformations
this compound can undergo various organic transformations due to its functional groups. The carbonitrile group is susceptible to nucleophilic substitution reactions, while the cyclobutane moiety may participate in ring-opening reactions or rearrangements under specific catalytic or thermal conditions. These reactions are crucial for synthesizing derivatives that may possess enhanced biological activity or novel properties.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimization of these methods is essential to achieve high yields and purity of the final product. Common synthetic routes may include the formation of the cyclobutane ring followed by the introduction of the phenyl group with substituents.
Material Science Applications
The unique structure of this compound may also lend itself to applications in material science. The compound's properties could be explored for use in developing new materials with specific functionalities, such as polymers or nanomaterials that exhibit desirable mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Halogen-Substituted Analogues
1-(4-Bromophenyl)cyclobutanecarbonitrile (CAS: 485828-58-8):
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8): Molecular Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol Analytical Note: Separable via reverse-phase HPLC (Newcrom R1 column), indicating distinct retention behavior compared to the fluoro-methoxy analogue .
b) Methoxy-Modified Analogues
Cycloalkane Ring Modifications
a) Cyclohexane-Based Derivatives
- 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile :
- Synthesis : Produced via reaction of (3-fluoro-4-methoxyphenyl)acetonitrile with 1,5-dibromopentane under heat.
- Key Difference : The larger cyclohexane ring introduces conformational flexibility, affecting solubility and intermolecular interactions. NMR data confirm distinct chemical environments for aromatic protons compared to the cyclobutane analogue .
b) Cyclopropane Analogues
- 1-(Methylsulfonyl)cyclobutanecarbonitrile (CAS: 1248918-52-6): Molecular Formula: C₆H₉NO₂S Molecular Weight: 159.21 g/mol Functional Group Impact: The methylsulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the nitrile group. Boiling point (392.8°C) is significantly higher than the target compound, reflecting increased polarity .
Functional Group Additions
- 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone (Aldi-2): Structure: Features a propanone backbone with a dimethylamino group instead of a nitrile.
- [1-(3-Fluoro-4-methoxyphenyl)ethylidene]propanedinitrile: Synthetic Route: Derived from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile. Spectral Data: IR absorption at 2834 cm⁻¹ (C–H stretch) contrasts with the cyclobutane derivative’s nitrile-specific bands (~2200 cm⁻¹) .
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a cyclobutane ring, a carbonitrile group, and a substituted phenyl moiety, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation.
- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, particularly those involved in cancer progression.
- Cytotoxic Effects : Studies have demonstrated its cytotoxicity against several cancer cell lines.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been observed to selectively inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells .
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, leading to increased cell death in tumor cells. This effect is often measured by the induction of activated caspase-3, a marker for apoptosis .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study evaluating the effects of this compound on triple-negative breast cancer (TNBC) cell lines revealed:
- Cell Proliferation Assays : The compound was tested across multiple concentrations, demonstrating significant inhibition of cell growth with GI50 values between 530 nM and 1 μM.
- Apoptosis Measurement : The concentration that induced a five-fold increase in apoptotic signal was noted, indicating strong pro-apoptotic effects.
Table 2: In Vitro Activity Data
| Cell Line | GI50 (nM) | IC50 (nM) | Apoptosis Induction (Fold Increase) |
|---|---|---|---|
| MDA-MB-231 | 530 | 600 | 5 |
| Hs578T | 800 | 900 | 6 |
| BT-20 | 700 | 800 | 5.5 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile, and how can reaction parameters be optimized?
- Methodology : The cyclobutane ring can be synthesized via Ni-catalyzed hydrocyanation or Co-catalyzed radical cyclization, as demonstrated for analogous structures (e.g., (E)-1-(4-methoxystyryl)cyclobutanecarbonitrile). Key parameters include catalyst loading (e.g., 5-10 mol% Ni), solvent choice (e.g., THF or DMF), and temperature control (80-120°C). Optimizing stoichiometry of the fluoro-methoxy aromatic precursor and nitrile source is critical to minimize byproducts .
- Validation : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>60%) and purity .
Q. How do NMR and IR spectroscopy aid in structural confirmation and purity assessment?
- NMR Analysis :
- ¹H NMR : The 3-fluoro-4-methoxyphenyl group shows distinct aromatic protons as doublets (δ 6.6–7.3 ppm, J = 8–16 Hz). Cyclobutane protons appear as multiplet signals (δ 2.0–2.7 ppm) due to ring strain .
- ¹³C NMR : The nitrile carbon resonates at ~120 ppm, while the fluorinated aromatic carbons show deshielding (δ 115–160 ppm) .
- IR Spectroscopy : A sharp absorption band at ~2230 cm⁻¹ confirms the nitrile group. Methoxy C-O stretching appears at ~1250 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
